2-Amino-3-methylsuccinic acid 2-Amino-3-methylsuccinic acid
Brand Name: Vulcanchem
CAS No.: 6667-60-3
VCID: VC21537574
InChI: InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)
SMILES: CC(C(C(=O)O)N)C(=O)O
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

2-Amino-3-methylsuccinic acid

CAS No.: 6667-60-3

Cat. No.: VC21537574

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-methylsuccinic acid - 6667-60-3

CAS No. 6667-60-3
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name 2-amino-3-methylbutanedioic acid
Standard InChI InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)
Standard InChI Key LXRUAYBIUSUULX-UHFFFAOYSA-N
SMILES CC(C(C(=O)O)N)C(=O)O
Canonical SMILES CC(C(C(=O)O)N)C(=O)O

Chemical Identity and Properties

2-Amino-3-methylsuccinic acid, also known by its systematic name 2-amino-3-methylbutanedioic acid, is an amino acid derivative with multiple stereoisomeric forms. The compound is characterized by a molecular formula of C5H9NO4 and a molecular weight of 147.13 g/mol. Its structure features a methylated carbon backbone with an amino group at the C2 position and carboxylic acid groups at both terminal ends, creating a molecule with both acidic and basic properties that can participate in various biochemical reactions.

Structural Identity

The basic structure of 2-amino-3-methylsuccinic acid consists of a four-carbon chain (butanedioic acid backbone) with a methyl group attached at the third carbon and an amino group at the second carbon position. This arrangement creates a chiral molecule with two stereogenic centers, leading to several possible stereoisomeric forms that have distinct three-dimensional arrangements and potentially different biological activities .

Stereochemistry

Due to the presence of two stereogenic centers, 2-amino-3-methylsuccinic acid can exist in multiple stereoisomeric forms, including the (2S,3S) and (2R,3S) configurations. The (2R,3S) stereoisomer is also known as (3S)-3-methyl-D-aspartic acid, representing one of the important forms of this compound . This stereochemical diversity is significant as it influences the compound's biological activity, reactivity, and potential applications in various fields of research and development.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of 2-Amino-3-methylsuccinic Acid

PropertyValue/Description
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
CAS Number31571-69-4
IUPAC Name2-amino-3-methylbutanedioic acid
Stereoisomeric Forms(2S,3S), (2R,3S), and others
Functional GroupsAmino group, carboxylic acid groups, methyl group
Physical StateSolid (at standard conditions)
SolubilityWater-soluble (characteristic of amino acids)

The compound exhibits characteristics typical of amino acids, including solubility in water and the ability to form zwitterions at physiological pH due to the presence of both carboxylic acid and amino groups. Its chemical reactivity is influenced by these functional groups, allowing it to participate in various biochemical reactions and coordination chemistry.

Research Findings and Biochemical Relevance

Although specific research on 2-amino-3-methylsuccinic acid itself appears limited in the available literature, studies on related compounds provide insights into its potential biochemical significance. The compound's structural similarity to components of important metabolic pathways suggests potential roles in cellular biochemistry.

Metabolic Pathway Associations

Related compounds such as methylsuccinic acid have been studied in the context of metabolic disorders. Specifically, methylsuccinic acid is involved in the tricarboxylic acid (TCA) cycle, a central metabolic pathway in aerobic organisms. Disturbances in this pathway have been implicated in isovaleric acidemia, a metabolic disorder characterized by abnormal accumulation of certain organic acids including methylsuccinic acid. The structural relationship between 2-amino-3-methylsuccinic acid and these metabolically active compounds suggests potential involvement in similar biochemical pathways.

Coordination Chemistry Applications

One significant area of research involving 2-amino-3-methylsuccinic acid is its use in coordination chemistry. Derivatives of 2-amino-3-methylbutanoic acid have been utilized to synthesize coordination compounds with transition metals, particularly chromium(III) and oxovanadium(IV) ions . These coordination compounds demonstrate specific geometric arrangements, including octahedral geometry for chromium(III) complexes and square pyramid or distorted octahedral geometries for oxovanadium complexes .

Table 2: Coordination Chemistry Research Findings for 2-Amino-3-methylbutanoic Acid Derivatives

Metal IonLigand Ratio (M:L)GeometrySpectral EvidenceAdditional Ligands
Chromium(III)1:2OctahedralIR spectral shifts, magnetic susceptibilityWater molecules
Oxovanadium(IV)1:2Square pyramidIR spectral shiftsNone
Oxovanadium(IV) with 1,10-phenanthroline1:2Square pyramidν(C=N) shift of 82 cm⁻¹1,10-phenanthroline
Oxovanadium(IV) with ethylenediamine1:2Distorted octahedralν(C–C–N) shift of 95 cm⁻¹Ethylenediamine, water

The infrared spectroscopic data provides evidence for the coordination of 2-amino-3-methylbutanoic acid to metal centers. Significant shifts in the N-H stretching frequencies and symmetric and asymmetric stretching of the carboxylate groups (COO) indicate the involvement of these functional groups in metal-ligand bonding . Additionally, the appearance of metal-nitrogen and metal-oxygen stretching bands further confirms the formation of coordination compounds.

Antimicrobial Properties

A particularly noteworthy finding from the research on coordination compounds of 2-amino-3-methylbutanoic acid is their antimicrobial activity. The mixed ligand complexes, especially those incorporating 1,10-phenanthroline, exhibit significant antibacterial properties .

Antimicrobial Activity Assessment

Studies have evaluated the antimicrobial efficacy of these coordination compounds against various microorganisms by measuring zones of inhibition and minimum inhibitory concentrations. The results indicate that the mixed ligand complexes, particularly those containing 1,10-phenanthroline, demonstrate enhanced antibacterial activity compared to the free ligand (2-amino-3-methylbutanoic acid) . In some cases, these complexes showed comparable or even superior activity to standard antibacterial agents like streptomycin.

Structure-Activity Relationship

The enhanced antimicrobial activity of the coordination compounds compared to the free amino acid ligand suggests that metal coordination significantly modifies the biological properties of 2-amino-3-methylbutanoic acid. This phenomenon, known as chelation enhancement, may be attributed to factors such as increased lipophilicity, altered electron distribution, and the potential synergistic effects of multiple ligands in the coordination sphere .

Structural Characterization Techniques

The structural characterization of 2-amino-3-methylsuccinic acid and its coordination compounds employs various analytical techniques that provide insights into their molecular structure, bonding patterns, and stereochemical arrangements.

Spectroscopic Characterization

Infrared (IR) spectroscopy has been particularly valuable in studying the coordination behavior of 2-amino-3-methylbutanoic acid. Key IR absorption bands that provide information about metal-ligand interactions include:

  • N-H stretching frequencies (ν(N-H))

  • Symmetric and asymmetric carboxylate stretching (νsym(COO) and νasym(COO))

  • Metal-nitrogen stretching (ν(M-N))

  • Metal-oxygen stretching (ν(M-O))

For example, in the mixed ligand complex with 1,10-phenanthroline, the ν(N-H), νsym(COO), and νasym(COO) bands were observed at 3362, 1635, and 1398 cm⁻¹, respectively, indicating coordination of the amino acid to the metal center . Additionally, a significant shift of 82 cm⁻¹ in the ν(C=N) band compared to the free 1,10-phenanthroline ligand provided evidence for coordination of the nitrogen-containing heterocyclic ligand .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator